molecular formula C30H31N3O6 B12047613 [4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate CAS No. 477728-99-7

[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12047613
CAS No.: 477728-99-7
M. Wt: 529.6 g/mol
InChI Key: HDVUTEHKIABLCG-XBKQAUABSA-N
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Description

The compound [4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is a complex organic molecule It is characterized by its unique structure, which includes a butoxybenzoyl group, a hydrazinylidene moiety, and a phenylprop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate typically involves multiple steps:

    Formation of the Butoxybenzoyl Intermediate: The initial step involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-butoxybenzoyl hydrazine.

    Acetylation: The 4-butoxybenzoyl hydrazine is then acetylated using acetic anhydride to form 2-[(4-butoxybenzoyl)amino]acetyl hydrazine.

    Condensation Reaction: The acetylated product undergoes a condensation reaction with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the hydrazinylidene intermediate.

    Esterification: Finally, the hydrazinylidene intermediate is esterified with (E)-3-phenylprop-2-enoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylprop-2-enoate groups.

    Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it to a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include hydrazine derivatives and amines.

    Substitution: Products can vary widely depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its hydrazinylidene moiety is particularly useful for labeling and detection purposes.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its structure suggests it may have activity against certain diseases, and it can be used in drug discovery and development programs.

Industry

In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenylprop-2-enoate ester can interact with cellular membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate
  • [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

Uniqueness

The uniqueness of [4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate lies in its butoxybenzoyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

477728-99-7

Molecular Formula

C30H31N3O6

Molecular Weight

529.6 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C30H31N3O6/c1-3-4-18-38-25-14-12-24(13-15-25)30(36)31-21-28(34)33-32-20-23-10-16-26(27(19-23)37-2)39-29(35)17-11-22-8-6-5-7-9-22/h5-17,19-20H,3-4,18,21H2,1-2H3,(H,31,36)(H,33,34)/b17-11+,32-20+

InChI Key

HDVUTEHKIABLCG-XBKQAUABSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC

Origin of Product

United States

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